molecular formula C8H5BrFN B152665 7-bromo-5-fluoro-1H-indole CAS No. 408355-23-7

7-bromo-5-fluoro-1H-indole

Cat. No. B152665
CAS RN: 408355-23-7
M. Wt: 214.03 g/mol
InChI Key: XOMFQRPHXMTJSG-UHFFFAOYSA-N
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Description

7-bromo-5-fluoro-1H-indole is a halogenated indole derivative, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring, and the substitution of halogens at specific positions on the indole ring can alter their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of halogenated indoles, such as this compound, often involves strategies like halogen-lithium exchange reactions. A general approach to the synthesis of 5,7-disubstituted indoles has been developed based on a highly selective lithium–bromine exchange reaction at the 7-position when 1-alkyl-5,7-dibromoindoles are treated with t-BuLi in ether . This method could potentially be adapted to synthesize this compound by introducing a fluorine substituent at the appropriate step.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The substitution of different groups on the indole ring can lead to various interactions, such as hydrogen bonding and π-stacking, which can be studied using techniques like X-ray crystallography . The crystal structure of related compounds, such as 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles, has been determined, providing insights into the potential structural characteristics of this compound .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling and metal-assisted C–N intramolecular cyclization . These reactions are useful for the functionalization of the indole core and could be applied to the synthesis and further chemical manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, fluorescence, and thermal stability, are influenced by their molecular structure. For instance, the photophysical properties of indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields and solvent sensitivity . Additionally, the thermal stability of these compounds can be assessed using thermal analysis, as demonstrated by the good thermal stability of a related compound up to 215 °C .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole synthesis plays a crucial role in organic chemistry, providing a foundation for creating diverse compounds with potential therapeutic applications. Indole alkaloids, for instance, inspire organic synthesis chemists due to their complex structures and biological activities. A review of indole synthesis methods has offered a classification system for these processes, highlighting the versatility and potential of indoles in drug development (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indoles, including 7-bromo-5-fluoro-1H-indole, is critical for enhancing the biological activity of these compounds. The umpolung strategy, which involves polarity inversion, has opened new avenues for synthesizing bioactive indole derivatives, especially at the C2 position. This method addresses the challenges associated with the conventional reactivity of indoles and has significant implications for synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Pharmacological Potential of Indole Alkaloids

Indole alkaloids derived from plants exhibit a wide range of pharmacological activities. A comprehensive review of plant-based indole alkaloids highlights their anticancer, antibacterial, antiviral, and anti-inflammatory effects, among others. Such studies underscore the potential of indole derivatives, including those related to this compound, in developing new therapeutic agents (Omar et al., 2021).

Indoles in Antimicrobial Activity

Recent advancements in the synthesis of indole and its derivatives have been associated with significant antimicrobial properties. This research underscores the importance of indoles in addressing the urgent need for new antimicrobial agents to combat resistant strains of bacteria and viruses (Kaur et al., 2019).

Indole Derivatives as Antiviral Agents

The antiviral properties of indole-containing compounds have been a focal point of research, with several indole derivatives demonstrating efficacy against various viral infections. This area of study highlights the versatility of indole scaffolds in drug discovery and the potential for developing novel antiviral therapies (Zhang, Chen, & Yang, 2014).

Safety and Hazards

7-bromo-5-fluoro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Indole derivatives, including 7-bromo-5-fluoro-1H-indole, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel this compound derivatives and their biological activity screening. Additionally, in silico studies could be utilized to facilitate the design of novel compounds with anti-tubercular activity .

properties

IUPAC Name

7-bromo-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMFQRPHXMTJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397342
Record name 7-bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408355-23-7
Record name 7-bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-5-fluoro-1H-indole
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Synthesis routes and methods I

Procedure details

1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. under nitrogen 15 ml (15.0 mmol) of a 1M vinyl magnesium bromide solution in THF were added in such a way, that the temperature was kept below −40° C. The resulting dark solution was stirred for 30 min at −40° C. 10 ml of saturated aqueous NH4Cl solution were added and the reaction mixture was warmed to rt. It was extracted twice with diethyl ether. The organic layer was washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (100 g silica gel, heptane/EtOAc 9:1) to yield 553 mg (52%) 7-bromo-5-fluoro-indol as a light brown oil. 1H NMR (CDCl3, 300 MHz): δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H).
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Synthesis routes and methods II

Procedure details

2-bromo-4-fluoro-1-nitrobenzene (3.5 g, 15.9 mmol) was dissolved in anhydrous THF (160 ml) under N2. The reaction was cooled to −45° C. and vinyl magnesium bromide (3 eq, 1M) was added, the mixture was stirred for 30 min at this temperature. The reaction was quenched with NH4Cl (sat.) and 1N HCl. The aqueous layer was then extracted 3× with ether. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and then concentrated under reduced pressure. The product was purified by flash chromatography on silica gel. 1H NMR (500 MHz, DMSO-d6): δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H).
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3.5 g
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Synthesis routes and methods III

Procedure details

2-Bromo-4-fluoro-aniline (13.8 g, 72.6 mmol) was added dropwise to a solution of boron trichloride in methylene chloride (1.0 M, 81.1 mL, 81.1 mmol) cooled with ice water. The reaction mixture was warmed to room temperature, stirred for 30 min, and chloroacetonitrile (13.5 mL, 87.1 mmol) and aluminum chloride (13.5 g, 98.4 mmol) added, followed by 1,2-dichloroethane (95 mL). The reaction mixture was heated to 70° C. to distill off methylene chloride, and then refluxed for 24 h. After cooling to 0–5° C., the mixture was treated with 2.5 M HCl (130 mL) carefully, and then heated to 80° C. for 1 h until all solids dissolved. The aqueous layer was separated and extracted with methylene chloride. The combined organic solutions were washed with water and brine, dried (sodium sulfate) and concentrated to a yellow solid (11, 56.9%), which was used without further purification. The crude product was taken into dioxane (68 mL) and water (7.6 mL), and treated with sodium borohydride (1.64 g) in portions. After 30 min at room temperature, all the starting material was consumed, and the reaction mixture was heated to reflux for 18 h. The mixture was cooled to room temperature, treated with 0.1 N HCl (70 mL), 2N HCl (20 mL) and concentrated HCl (15 mL), and extracted with ethyl acetate. The organic layer was separated and washed with water and brine, dried (sodium sulfate), and concentrated. Column chromatography on silica gel (hexanes/ethyl acetate) gave 5-fluoro-7-bromoindole (4.4 g, 52.2%). 1H NMR (400 MHz, CDCl3) 6.49, (dd, J1=2.35 Hz, J2=3.13 Hz, 1H), 7.06 (d, J1=2.35 Hz, J2=8.60 Hz, 1H), 7.14˜7.17 (m, 2H), 8.18 (br, 1H); MS (ES, m/z): C8H5BrFN: 211.9 (M+(79Br)−1), 214.0 (M+(81Br)−1).
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